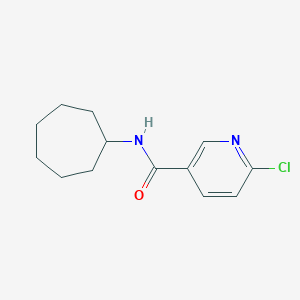
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide, also known as Traficet-EN, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, diabetes, and inflammation. In
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a protein called S100A9. S100A9 is involved in various cellular processes, including inflammation and cell proliferation. By inhibiting S100A9, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide may be able to reduce inflammation and inhibit the growth of tumor cells.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to improve insulin sensitivity and reduce blood glucose levels by enhancing glucose uptake in skeletal muscle and adipose tissue. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK pathways.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in various disease models. However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide. One direction is to further elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide. This will help to better understand how this compound works and may lead to the development of more effective drugs. Another direction is to explore the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, future research can focus on developing new formulations of N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide that have improved solubility and longer half-lives, which may increase its effectiveness in vivo.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 4-cyanobenzenesulfonyl chloride in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization to obtain the final product. This synthesis method has been optimized to produce high yields of pure product.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of cancer, diabetes, and inflammation. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In diabetes research, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines.
特性
製品名 |
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide |
|---|---|
分子式 |
C14H11ClN2O3S |
分子量 |
322.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-14-7-4-11(15)8-13(14)17-21(18,19)12-5-2-10(9-16)3-6-12/h2-8,17H,1H3 |
InChIキー |
QWLJZZMHVXJSSC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C#N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


